2,3-Dihydroimidazo[1,2-a]pyrazine

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

2,3-Dihydroimidazo[1,2-a]pyrazine (CAS 6664-41-1) is a bicyclic heteroaromatic scaffold comprising fused imidazole and pyrazine rings with a partially saturated 2,3-dihydro moiety. This core structure, with molecular formula C6H7N3 and molecular weight 121.14 g/mol , exhibits calculated density of 1.316 g/cm³, boiling point of 219.9 °C at 760 mmHg, and flash point of 86.8 °C.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B13118446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroimidazo[1,2-a]pyrazine
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1CN2C=CN=CC2=N1
InChIInChI=1S/C6H7N3/c1-3-9-4-2-8-6(9)5-7-1/h1,3,5H,2,4H2
InChIKeySOIYIHNEUWFTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroimidazo[1,2-a]pyrazine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2,3-Dihydroimidazo[1,2-a]pyrazine (CAS 6664-41-1) is a bicyclic heteroaromatic scaffold comprising fused imidazole and pyrazine rings with a partially saturated 2,3-dihydro moiety. This core structure, with molecular formula C6H7N3 and molecular weight 121.14 g/mol , exhibits calculated density of 1.316 g/cm³, boiling point of 219.9 °C at 760 mmHg, and flash point of 86.8 °C . The scaffold is commercially available from multiple suppliers as a building block for medicinal chemistry and serves as the foundational core for numerous biologically active derivatives targeting diverse indications.

Why 2,3-Dihydroimidazo[1,2-a]pyrazine Cannot Be Substituted by Fully Aromatic or Alternative Fused Cores


The 2,3-dihydro saturation state of the imidazo[1,2-a]pyrazine scaffold is not a trivial structural feature; it directly influences electronic configuration, reactivity, and target-binding geometry. Unlike fully aromatic imidazo[1,2-a]pyrazine (CAS 274-79-3), the dihydro analog possesses a distinct reduction potential that makes it susceptible to oxidation and enables unique tautomeric behavior . Replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold, while improving certain drug metabolism properties, fundamentally alters target selectivity as demonstrated in AMPAR negative modulator programs [1]. Similarly, 2-substituted vs. 3-substituted positional isomers on the tetrahydroimidazo[1,2-a]pyrazine core show marked potency differences (>3-fold) against Trypanosoma cruzi, confirming that even minor modifications to the core architecture produce quantifiable activity shifts [2].

Quantitative Differentiation Evidence for 2,3-Dihydroimidazo[1,2-a]pyrazine Against Closest Comparators


Synthesis Yield Advantage: Oxidative Annulation of Dihydroimidazo[1,2-a]pyrazine vs. Pyridine and Pyrimidine Analogues

The IBX/NIS-promoted oxidative annulation method for constructing 2,3-dihydroimidazo[1,2-a]pyrazine frameworks achieves yields up to 93%, which is directly comparable to yields obtained for imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine frameworks using the same methodology [1]. This indicates that the dihydroimidazo[1,2-a]pyrazine core is at least as synthetically accessible as its pyridine and pyrimidine congeners under identical metal-free conditions, supporting procurement decisions where synthetic scalability is a criterion.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Target Selectivity Differentiation: Imidazo[1,2-a]pyrazine vs. Pyrazolo[1,5-c]pyrimidine Core in AMPAR γ-8 Negative Modulation

In a head-to-head scaffold comparison for TARP γ-8 selective AMPAR negative modulators, the imidazo[1,2-a]pyrazine core (compound 5) was identified as a promising HTS hit. However, replacement of this core with an isosteric pyrazolo[1,5-c]pyrimidine scaffold (compound 26, JNJ-61432059) was required to improve microsomal stability and reduce efflux liability, demonstrating that the imidazo[1,2-a]pyrazine core, while providing target engagement, has distinct pharmacokinetic limitations relative to its isostere [1]. This core-level differentiation directly informs scaffold selection in CNS programs.

AMPAR Modulation CNS Drug Discovery Scaffold Hopping

Selectivity Profile for Leishmania CK1: Imidazo[1,2-a]pyrazine Derivative CTN1122 vs. Human CK1ε Ortholog

Imidazo[1,2-a]pyrazine derivative CTN1122 exhibits selectivity for Leishmania major casein kinase 1.2 (LmCK1.2) over the human ortholog HsCK1ε. In a comparative panel of imidazo[1,2-a]pyrazine analogs, CTN1122 showed IC50 values of 0.72 μM (LmCK1.2) and 0.92 μM (HsCK1ε), yielding a selectivity index (SICK1) of 1.3 [1]. In contrast, optimized analog compound 30 achieved IC50 of 0.384 μM against LmCK1.2 but lost selectivity (SICK1 = 0.5), while compound 5 achieved the highest selectivity index of 3.6 (LmCK1.2 IC50 = 0.279 μM; HsCK1ε IC50 = 1.001 μM) [1]. This demonstrates that small modifications on the imidazo[1,2-a]pyrazine core can tune selectivity by >7-fold, a critical parameter for distinguishing between procurement candidates within this chemical series.

Antileishmanial Casein Kinase 1 Selectivity Index

Antiviral Potency Benchmarking: Imidazo[1,2-a]pyrazine NNRTIs vs. Clinical Comparators Delavirdine and Nevirapine

Imidazo[1,2-a]pyrazine derivatives 4a and 5a demonstrated anti-HIV-1 (IIIB) activity with EC50 values of 0.26 μM and 0.32 μM, respectively, in MT-4 cell-based antiviral assays [1]. These potencies were directly comparable to the FDA-approved NNRTIs delavirdine (DLV, EC50 = 0.54 μM) and nevirapine (NVP, EC50 = 0.31 μM), with both imidazo[1,2-a]pyrazine compounds outperforming DLV and matching NVP [1]. Furthermore, 9 out of 12 tested imidazo[1,2-a]pyrazine compounds showed reverse transcriptase inhibitory activity superior to NVP [1]. This establishes the imidazo[1,2-a]pyrazine core as a viable scaffold for achieving clinically competitive antiviral potency.

HIV-1 NNRTI Antiviral EC50 Potency

ENPP1 Inhibitory Potency and Selectivity: Imidazo[1,2-a]pyrazine Derivative 7 vs. ENPP2 and ENPP3

Imidazo[1,2-a]pyrazine derivative 7 (compound 7) demonstrated potent ENPP1 inhibition with IC50 values of 5.70–9.68 nM while exhibiting weak inhibition against the closely related enzymes ENPP2 and ENPP3 [1]. This within-class selectivity is critical because ENPP2 (autotaxin) and ENPP3 inhibition could lead to off-target effects in cancer immunotherapy applications. In a murine syngeneic tumor model, compound 7 at 80 mg/kg combined with anti-PD-1 antibody achieved a tumor growth inhibition (TGI) rate of 77.7% with improved survival [1], providing quantitative in vivo efficacy differentiation.

ENPP1 Inhibitor cGAS-STING Cancer Immunotherapy

Recommended Application Scenarios for 2,3-Dihydroimidazo[1,2-a]pyrazine Procurement


Medicinal Chemistry Library Design Targeting Leishmania Casein Kinase 1

Procurement of 2,3-dihydroimidazo[1,2-a]pyrazine as a core scaffold for antileishmanial drug discovery is supported by the demonstrated ability of its derivatives (e.g., CTN1122, compound 5, compound 30) to achieve sub-micromolar inhibition of LmCK1.2 with tunable selectivity over human CK1ε (selectivity index range 0.5–3.6) [1]. Users should select specific substitution patterns (C2, C3, C8 positions) based on the desired selectivity profile, as evidenced by the >7-fold SI range across analogs [1].

HIV-1 NNRTI Lead Optimization Programs Seeking Clinical Potency Parity

For antiviral programs targeting wild-type HIV-1, the imidazo[1,2-a]pyrazine scaffold delivers EC50 values (0.26–0.32 μM) competitive with established drugs nevirapine and delavirdine [2]. With 75% of tested compounds showing superior RT inhibition to nevirapine, this scaffold is suitable for hit-to-lead campaigns where clinical potency benchmarking is a go/no-go criterion [2].

Cancer Immunotherapy ENPP1 Inhibitor Development Requiring Isoform Selectivity

Imidazo[1,2-a]pyrazine-based ENPP1 inhibitors achieve low-nanomolar potency (IC50 5.70–9.68 nM) with high selectivity over ENPP2/ENPP3, addressing a critical need in cGAS-STING pathway activation for immuno-oncology [3]. The scaffold's demonstrated in vivo efficacy (77.7% TGI at 80 mg/kg in combination with anti-PD-1) supports its use in preclinical development programs requiring oral bioavailability and antitumor activity [3].

CNS Drug Discovery: AMPAR/TARP γ-8 Negative Modulator Scaffold Selection with Pharmacokinetic Awareness

While the imidazo[1,2-a]pyrazine core achieves subnanomolar AMPAR/γ-8 target engagement, procurement for CNS programs must acknowledge its microsomal stability and efflux limitations relative to the pyrazolo[1,5-c]pyrimidine isostere [4]. Researchers should use this scaffold when target engagement is the primary optimization goal, with the understanding that scaffold hopping to pyrazolopyrimidine may be required for acceptable brain penetration and in vivo efficacy [4].

Quote Request

Request a Quote for 2,3-Dihydroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.